molecular formula C13H13N3O2S B2857491 N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide CAS No. 1311488-24-0

N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide

Cat. No. B2857491
CAS RN: 1311488-24-0
M. Wt: 275.33
InChI Key: WYCWZUDQNGLJJB-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide, also known as CTAP, is a compound that has gained attention in scientific research due to its potential use as a selective antagonist for the kappa opioid receptor (KOR). This receptor is involved in the regulation of pain, stress, and addiction, making it a promising target for drug development.

Mechanism of Action

N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide works by binding to the KOR and blocking its activation by endogenous opioid peptides such as dynorphin. This leads to a decrease in the downstream signaling pathways that are involved in pain, stress, and addiction.
Biochemical and Physiological Effects:
The use of N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide in scientific research has revealed various biochemical and physiological effects. For example, it has been shown to decrease the release of dopamine and glutamate in the brain, which are neurotransmitters involved in reward and addiction. It has also been found to increase the release of the stress hormone, corticotropin-releasing factor (CRF), which may contribute to its anxiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide in lab experiments is its selectivity for the KOR, which allows for more specific investigation of the receptor's role in various biological processes. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide in scientific research. One area of interest is its potential use as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another area of interest is its potential use as an antidepressant, as it has been found to reduce anxiety and depression-like behaviors in animal models. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide and its potential use in various therapeutic applications.

Synthesis Methods

The synthesis of N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide involves the reaction of 5-methyl-2-(thiophen-3-yl)-1,3-oxazole-4-carboxylic acid with N-(1-cyanoethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide has been used in various scientific studies to investigate the role of the KOR in different biological processes. For example, it has been shown to decrease the rewarding effects of drugs of abuse, suggesting its potential as a treatment for addiction. It has also been found to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an antidepressant.

properties

IUPAC Name

N-(1-cyanoethyl)-2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8(6-14)15-12(17)5-11-9(2)18-13(16-11)10-3-4-19-7-10/h3-4,7-8H,5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCWZUDQNGLJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)CC(=O)NC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide

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